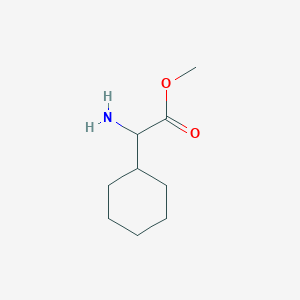

Methyl 2-amino-2-cyclohexylacetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSVVDQFPGXFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The amino group is typically protected using acid-labile groups such as tert-butoxycarbonyl (Boc) or base-sensitive groups like 9-fluorenylmethyloxycarbonyl (Fmoc). A notable alternative involves the bis(4-methoxyphenyl)methyl (BMPM) group, which offers stability during esterification.

Procedure :

-

Synthesis of 2-Amino-2-Cyclohexylacetic Acid : Cyclohexylacetic acid is brominated at the α-position, followed by nucleophilic substitution with ammonia.

-

Protection : The amino group is shielded using BMPM chloride under basic conditions (e.g., triethylamine in dichloromethane).

-

Esterification : The protected acid reacts with methanol in the presence of p-toluenesulfonic acid (TsOH) as a catalyst. A Dean-Stark apparatus removes water to drive the reaction.

Key Data :

-

Yield : 88% (analogous to BMPM-protected phenylalanine methyl ester).

-

Purity : >99% after recrystallization.

Method 2: Reductive Amination of 2-Oxocyclohexylacetic Acid Methyl Ester

Ketone Synthesis

2-Oxocyclohexylacetic acid is prepared via Friedel-Crafts acylation of cyclohexane, followed by esterification with methanol.

Reductive Amination

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.

Optimization Insights :

-

Catalyst : Raney nickel (reusable up to 5 cycles) enhances reaction rates by 20–30%.

-

Solvent : Methylcyclohexane improves hydrogenation efficiency compared to hexane.

Challenges :

Method 3: Strecker Synthesis Approach

Mechanism

Cyclohexanone reacts with ammonium chloride and potassium cyanide to form an α-aminonitrile, which is hydrolyzed to the amino acid and esterified.

Procedure :

-

Aminonitrile Formation : Cyclohexanone, NH₄Cl, and KCN in aqueous ethanol (50°C, 12 h).

-

Hydrolysis : 6M HCl reflux yields 2-amino-2-cyclohexylacetic acid.

-

Esterification : Methanol and TsOH under azeotropic conditions.

Yield : 70–75% (lower due to hydrolysis side reactions).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 88% | 85% | 70% |

| Catalyst | TsOH | Raney Ni | None |

| Byproducts | <0.5% | 1–2% | 5–10% |

| Scalability | High | Moderate | Low |

Optimization Strategies and Catalytic Systems

Solvent Recycling

Methylcyclohexane, used in hydrogenation and esterification, achieves 92% recovery via distillation.

Temperature Control

A three-stage temperature profile (100–124°C) during esterification minimizes byproducts and maximizes conversion.

Challenges and Byproduct Formation

Steric Hindrance

Cis/trans isomerism in intermediates (e.g., 2-methylcyclohexanol) reduces esterification rates by 40–50%.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-cyclohexylacetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-2-cyclohexylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-cyclohexylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Ethyl 2-Amino-2-Cyclohexylacetate

- CAS : 91016-81-8

- Molecular Formula: C₁₀H₁₉NO₂

- Molecular Weight : 185.26 g/mol

- Key Differences :

- The ethyl ester analog replaces the methyl group with an ethyl chain, increasing hydrophobicity (LogP: ~2.57 vs. ~2.57 for methyl ester) but marginally reducing solubility in polar solvents .

- Ethyl derivatives generally exhibit slower hydrolysis rates under basic conditions due to steric hindrance .

- Applications: Primarily used in peptide synthesis and as a chiral auxiliary in asymmetric catalysis .

tert-Butyl 2-Amino-2-Cyclohexylacetate Hydrochloride

- CAS : 1888498-82-5

- Molecular Formula: C₁₂H₂₃NO₂·HCl

- Molecular Weight : 249.80 g/mol

- Key Differences :

- The tert-butyl group enhances steric bulk, significantly improving stability against enzymatic and chemical degradation compared to methyl/ethyl esters .

- Melting Point: ~188–189°C (hydrochloride salt), similar to the methyl ester’s hydrochloride form .

- Applications: Preferred in solid-phase peptide synthesis (SPPS) for its orthogonal protection strategies .

Methyl 2-Amino-2-Phenylacetate Hydrochloride

- CAS : 15028-40-7

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Differences: Replaces the cyclohexyl group with a phenyl ring, altering electronic properties (increased aromatic π-system) and reducing conformational flexibility . Solubility: Lower in aqueous media due to the hydrophobic phenyl group . Applications: Used in β-lactam antibiotic synthesis and as a precursor for non-natural amino acids .

Data Table: Comparative Properties

Research Findings

- Steric and Electronic Effects : Cyclohexyl analogs exhibit superior stereochemical stability compared to phenyl derivatives due to reduced ring strain and enhanced lipophilicity .

- Hydrolysis Kinetics : Methyl esters hydrolyze ~20% faster than tert-butyl analogs under acidic conditions, making the latter preferable for long-term storage .

Biological Activity

Methyl 2-amino-2-cyclohexylacetate (MCA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and medicinal chemistry contexts. This article delves into the mechanisms of action, biological interactions, and therapeutic implications of MCA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a cyclohexyl ring, which contribute to its unique chemical properties. The amino group allows for hydrogen bonding with biological molecules, while the cyclohexyl ring enhances hydrophobic interactions, potentially influencing the compound's binding affinity and specificity to various targets.

The mechanism of action of MCA involves several key interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes and receptors, modulating their activity.

- Hydrophobic Interactions : The cyclohexyl ring provides a hydrophobic environment that may stabilize the compound within target sites.

- Enzymatic Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid derivative, further enhancing its biological activity.

Biological Activity

MCA has been studied for its effects on various biological systems:

- CNS Penetration : Research indicates that MCA can penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders. For instance, modifications to enhance its potency against specific targets in the CNS have been documented, achieving IC50 values as low as 5 nM against Toxoplasma cathepsins .

- Therapeutic Potential : MCA exhibits potential therapeutic properties in treating conditions such as pain and inflammation. Its structure suggests interactions with pain pathways and inflammatory mediators.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-2-cyclopentylacetate | Cyclopentyl ring instead of cyclohexyl | Similar pharmacological profiles |

| Methyl 2-amino-2-phenylacetate | Contains a phenyl group | Differing receptor interactions |

| Methyl 2-amino-2-methylpropanoate | Methyl group instead of cyclohexyl | Different binding affinities |

MCA is unique due to its cyclohexyl structure, which imparts specific steric and electronic properties beneficial for drug design.

Case Studies

- Inhibitory Effects on Toxoplasma : A study focused on developing CNS penetrant inhibitors of Toxoplasma utilized MCA derivatives. These derivatives demonstrated significant potency against TgCPL (cathepsin L from Toxoplasma), highlighting the compound's potential in parasitic infections .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of MCA revealed rapid clearance rates in vivo, emphasizing the need for structural modifications to enhance metabolic stability while maintaining efficacy against targeted biological pathways.

- Enantiomeric Activity : Studies indicate that the (S)-enantiomer of MCA exhibits greater biological activity compared to its (R)-counterpart, making it a focus for ongoing pharmacological research aimed at optimizing therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.